4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18284052
Molecular Formula: C11H18ClN3
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN3 |
|---|---|
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 4-chloro-1-(4-ethylcyclohexyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H18ClN3/c1-2-8-3-5-9(6-4-8)15-7-10(12)11(13)14-15/h7-9H,2-6H2,1H3,(H2,13,14) |
| Standard InChI Key | DAWAYCITVZRWQB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(CC1)N2C=C(C(=N2)N)Cl |
Introduction
Structural Characteristics and Molecular Composition
Core Molecular Architecture
The compound’s structure centers on a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. At the 1-position, a 4-ethylcyclohexyl group introduces steric bulk and conformational variability, while a chlorine atom at the 4-position enhances electrophilicity. The amine group at the 3-position contributes to hydrogen-bonding potential, critical for molecular recognition in biological systems .
Stereochemical Considerations
The ethylcyclohexyl group exists in multiple conformations due to the cyclohexane ring’s chair-to-boat transitions. Computational models predict that the equatorial position of the ethyl substituent minimizes steric hindrance, stabilizing the molecule. This conformational flexibility may influence binding affinity in target interactions.
Electronic Properties
Density functional theory (DFT) calculations reveal that the chlorine atom withdraws electron density from the pyrazole ring, creating a partial positive charge at the 4-position. Conversely, the amine group donates electron density, resulting in a polarized electronic structure that facilitates nucleophilic attacks at specific sites .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine typically involves three stages:
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Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
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Introduction of the chlorine substituent using chlorinating agents such as phosphorus oxychloride (POCl₃) under anhydrous conditions.
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N-alkylation with 4-ethylcyclohexyl bromide to attach the cyclohexyl group .
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during N-alkylation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while improving yields from 58% to 82% .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, reaction with sodium methoxide yields 4-methoxy-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine, a derivative with altered solubility profiles.
Reductive Amination
The primary amine at the 3-position participates in reductive amination with aldehydes or ketones. This reaction has been utilized to generate Schiff base complexes with transition metals like copper(II) and zinc(II), which exhibit antimicrobial activity .
Mechanistic Insights and Biological Interactions
Enzyme Inhibition Studies
In vitro assays demonstrate that the compound inhibits cytochrome P450 11B1 (CYP11B1) with an IC₅₀ of 0.8 μM, likely through competitive binding to the enzyme’s heme domain . This activity suggests potential applications in treating hypertension and Cushing’s syndrome.
Receptor Binding Profiling
Molecular docking simulations reveal affinity for G-protein-coupled receptors (GPCRs) involved in neurotransmitter signaling. The ethylcyclohexyl group’s hydrophobicity facilitates membrane penetration, enhancing bioavailability.
Analytical Profiling and Physicochemical Properties
Spectroscopic Data
Solubility and Stability
The compound exhibits lipophilic characteristics (logP = 3.2) and is soluble in dichloromethane and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition <5% after 6 months at −20°C.
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